4-Bromo-3-methyl-2-nitrophenol

Catalog No.
S687075
CAS No.
85598-12-5
M.F
C7H6BrNO3
M. Wt
232.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-methyl-2-nitrophenol

CAS Number

85598-12-5

Product Name

4-Bromo-3-methyl-2-nitrophenol

IUPAC Name

4-bromo-3-methyl-2-nitrophenol

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

InChI

InChI=1S/C7H6BrNO3/c1-4-5(8)2-3-6(10)7(4)9(11)12/h2-3,10H,1H3

InChI Key

HXNNJFUSAYWUFT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])O)Br

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])O)Br

4-Bromo-3-methyl-2-nitrophenol (CAS 85598-12-5) is a highly specialized, 1,2,3,4-tetrasubstituted aromatic building block primarily utilized in the synthesis of complex pharmaceutical intermediates. Featuring a precise arrangement of a phenolic hydroxyl, a nitro group, a methyl group, and a bromine atom, this compound serves as an obligate precursor for 4-bromo-7-oxyindoles via Leimgruber-Batcho cyclization or similar reductive cyclization protocols[1]. With a molecular weight of 232.03 g/mol and a highly acidic phenolic proton (predicted pKa ~6.11), it offers orthogonal reactivity that is highly valued in process chemistry. For industrial and scientific buyers, procuring this exact regiochemical isomer is critical for accessing downstream 5-HT6 receptor antagonists and Aurora/FLT3 kinase inhibitors, where the specific substitution pattern strictly dictates final drug efficacy [2].

Substituting 4-Bromo-3-methyl-2-nitrophenol with simpler analogs or positional isomers results in complete synthetic failure or inactive downstream products. If a buyer substitutes a generic analog like 4-bromo-2-nitrophenol, the absence of the crucial C3-methyl group makes Leimgruber-Batcho enamine formation impossible, reducing the yield of the target indole core to 0% [1]. Furthermore, using positional isomers (such as 2-bromo-5-methyl-4-nitrophenol) produces indoles with incorrect bromination sites (e.g., 5-bromo instead of 4-bromo). This altered regiochemistry disrupts essential steric interactions in the binding pockets of target kinases and receptors, typically causing a severe loss in pharmacological affinity [2]. Therefore, precise procurement of the 1,2,3,4-tetrasubstituted pattern is a strict requirement for target viability, not merely a yield-optimization choice.

Obligate Precursor Suitability for Indole Cyclization

The synthesis of 4-bromo-7-oxyindoles requires a precursor with an ortho-relationship between a methyl and a nitro group. 4-Bromo-3-methyl-2-nitrophenol provides this exact structural requirement, allowing for successful enamine formation and subsequent reductive cyclization to form the indole core [1]. In contrast, attempting this sequence with 4-bromo-2-nitrophenol yields no indole product, as it lacks the essential C3-methyl group required to form the pyrrole ring[2].

Evidence DimensionIndole Cyclization Viability (Leimgruber-Batcho conditions)
Target Compound DataViable (Forms 4-bromo-7-methoxy-1H-indole after methylation)
Comparator Or Baseline4-Bromo-2-nitrophenol: 0% yield (Reaction impossible)
Quantified DifferenceAbsolute binary requirement (viable vs. 0% yield)
ConditionsReaction with DMF-DMA followed by reductive cyclization

Procurement of the exact 3-methylated precursor is an absolute structural requirement for accessing 4,7-disubstituted indole scaffolds, preventing complete synthetic failure.

Enhanced Processability via High Phenolic Acidity

The presence of the strongly electron-withdrawing ortho-nitro and para-bromo groups significantly increases the acidity of the phenolic hydroxyl in 4-Bromo-3-methyl-2-nitrophenol. With a predicted pKa of approximately 6.11, this compound can be quantitatively alkylated (e.g., methylated to form 4-bromo-3-methyl-2-nitrophenyl methyl ether) using mild bases like K2CO3 . In comparison, unactivated comparators like 3-methylphenol have a pKa of ~10.0 and require much stronger, moisture-sensitive bases (such as NaH) to achieve similar alkylation efficiency [1].

Evidence DimensionPhenolic pKa and Alkylation Mildness
Target Compound DatapKa ~6.11 (Permits >95% yield with mild K2CO3)
Comparator Or Baseline3-Methylphenol: pKa ~10.0 (Requires strong bases like NaH)
Quantified Difference~4 orders of magnitude more acidic, eliminating the need for harsh deprotonation conditions
ConditionsAlkylation in standard polar aprotic solvents (e.g., acetone or DMF)

Mild protection conditions prevent the degradation of sensitive functional groups and improve safety and throughput in scaled-up API manufacturing.

Downstream Target Affinity via Exact Bromine Positioning

The specific 4-bromo substitution provided by 4-Bromo-3-methyl-2-nitrophenol is critical for the downstream efficacy of derived APIs, such as Aurora kinase inhibitors and 5-HT6 receptor modulators. The bromine atom at the 4-position of the resulting indole provides an optimal steric and electronic fit within the target binding pockets[1]. Substituting this precursor with a positional isomer, such as one that yields a 5-bromo or 6-bromo indole, alters the spatial orientation of the halogen, typically resulting in a >10-fold reduction in target binding affinity (IC50/Ki) due to steric clashes or lost halogen bonding interactions [2].

Evidence DimensionDownstream Kinase/Receptor Target Affinity
Target Compound Data4-bromo substitution: Optimal steric fit for target binding
Comparator Or BaselinePositional isomers (e.g., 5-bromo): Suboptimal fit
Quantified Difference>10-fold typical reduction in target affinity (IC50/Ki) for incorrect isomers
ConditionsIn vitro receptor/kinase binding assays (e.g., 5-HT6 or Aurora A/B)

Ensures that the final synthesized API maintains its designed pharmacological efficacy, preventing costly late-stage failures in drug development.

Synthesis of 5-HT6 Receptor Modulators

Directly leveraging its obligate precursor status for 4-bromo-7-oxyindoles, this compound is a foundational starting material for indole-based CNS drugs targeting obesity, Alzheimer's disease, and psychiatric disorders[1].

Development of Aurora and FLT3 Kinase Inhibitors

Procured to construct the precise 4-bromo-7-methoxyindole core required for advanced anti-cancer therapeutic libraries, ensuring optimal steric fit within the kinase hinge region[2].

Mild-Condition Orthogonal Protection Workflows

Utilized in process chemistry where its high phenolic acidity (pKa ~6.11) allows for quantitative alkylation under mild conditions (e.g., K2CO3), avoiding the harsh reagents required for unactivated phenols .

XLogP3

3

Wikipedia

4-Bromo-3-methyl-2-nitrophenol

Dates

Last modified: 08-15-2023

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